molecular formula C13H18O2 B3053745 Methyl 6-phenylhexanoate CAS No. 5581-76-0

Methyl 6-phenylhexanoate

Cat. No.: B3053745
CAS No.: 5581-76-0
M. Wt: 206.28 g/mol
InChI Key: YGXHKTRPOQOKRC-UHFFFAOYSA-N
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Description

Methyl 6-phenylhexanoate is an organic compound with the molecular formula C13H18O2. It is an ester derived from 6-phenylhexanoic acid and methanol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical synthesis processes due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-phenylhexanoate can be synthesized through the esterification of 6-phenylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

6-phenylhexanoic acid+methanolH2SO4Methyl 6-phenylhexanoate+water\text{6-phenylhexanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-phenylhexanoic acid+methanolH2​SO4​​Methyl 6-phenylhexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenylhexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 6-phenylhexanoic acid and methanol.

    Reduction: It can be reduced to 6-phenylhexanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Scientific Research Applications

Methyl 6-phenylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-phenylhexanoate in biological systems involves its interaction with specific enzymes and receptors. It can act as a substrate for esterases, which hydrolyze the ester bond to release 6-phenylhexanoic acid. This acid can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl butyrate
  • Ethyl acetate

Comparison

Methyl 6-phenylhexanoate is unique due to its longer carbon chain and phenyl group, which impart distinct physical and chemical properties compared to simpler esters like methyl benzoate or ethyl acetate.

Properties

IUPAC Name

methyl 6-phenylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHKTRPOQOKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473766
Record name 6-phenyl-hexanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-76-0
Record name 6-phenyl-hexanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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